molecular formula C5H4FN3O2 B1648515 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide

Cat. No.: B1648515
M. Wt: 157.1 g/mol
InChI Key: JCGZZQLIHDCTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide, widely known as Favipiravir (T-705), is a prominent pyrazinecarboxamide derivative recognized for its potent and broad-spectrum antiviral activity against RNA viruses . It functions as a prodrug that is metabolized within cells to its active ribosyl triphosphate form (T-705 RTP) . The active metabolite selectively inhibits the RNA-dependent RNA polymerase (RdRp) of viruses, a mechanism that is distinct from traditional influenza antivirals . Enzyme kinetic studies demonstrate that T-705 RTP acts as a purine nucleotide analog, competitively inhibiting the incorporation of natural purine nucleotides like GTP and ATP into the nascent viral RNA chain, which can lead to the inhibition of viral replication and transcription . Furthermore, research suggests that incorporation of Favipiravir into the viral RNA may induce lethal mutagenesis, an effect where an accumulation of mutations leads to a non-viable viral phenotype, thereby extinguishing the virus population . Its broad-spectrum efficacy extends beyond influenza to include research applications against various other RNA viruses such as arenaviruses, bunyaviruses, flaviviruses, and noroviruses in vitro and in animal models . The activation of Favipiravir to its monophosphate form is primarily mediated by the cellular enzyme hypoxanthine guanine phosphoribosyltransferase (HGPRT) . This compound, supplied as an off-white to light orange solid, is a critical tool for investigating novel antiviral strategies and the function of viral polymerases . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H4FN3O2

Molecular Weight

157.1 g/mol

IUPAC Name

6-fluoro-2-oxo-1H-pyrazine-3-carboxamide

InChI

InChI=1S/C5H4FN3O2/c6-2-1-8-3(4(7)10)5(11)9-2/h1H,(H2,7,10)(H,9,11)

InChI Key

JCGZZQLIHDCTNY-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)C(=N1)C(=O)N)F

Canonical SMILES

C1=C(NC(=O)C(=N1)C(=O)N)F

Origin of Product

United States

Scientific Research Applications

Antiviral Properties

5-Fluoro-3-hydroxy-2-pyrazinecarboxamide has been identified as a broad-spectrum antiviral agent. It functions primarily as a viral polymerase inhibitor, which is crucial for the replication of RNA viruses. This compound is structurally related to favipiravir (T-705), another antiviral drug that has shown efficacy against various viral infections.

Efficacy Against Specific Viruses

Research has demonstrated its effectiveness against a range of RNA viruses, including:

  • Zika Virus (ZIKV)
  • Influenza Virus
  • West Nile Virus (WNV)
  • Bunyavirus
  • Foot-and-Mouth Disease Virus (FMDV)

In vitro studies have shown that T-1105 can significantly reduce viral loads and improve survival rates in infected models .

Synthesis and Development

The synthesis of this compound involves several chemical reactions that can be optimized for yield and efficiency. The following table summarizes various synthetic routes developed for this compound:

Route Key Steps Yield (%) Notes
Route ASeven steps from methyl 3-amino-6-bromopyrazine-2-carboxylate2%Poor overall yield; complex process
Route BFive-step synthesis from 3-hydroxypyrazine-2-carboxamide17%Scalable but requires purification
Route CSix-step synthesis with aminomalonic acid diamide33%Improved yield; more efficient process

These synthetic routes highlight the ongoing efforts to enhance the production efficiency of T-1105 for therapeutic use .

Efficacy in Animal Models

A significant study evaluated T-705 (favipiravir) in animal models infected with arenaviruses and bunyaviruses. The results indicated that T-705 provided substantial protection against lethal doses of these viruses when administered prophylactically or therapeutically .

Clinical Implications

In clinical settings, favipiravir has been explored for treating Lassa fever and other viral infections, demonstrating varying degrees of efficacy and safety profiles . The ability of this compound to inhibit RdRp makes it a candidate for further clinical trials against emerging viral threats.

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents Molecular Formula Key Properties/Activities References
This compound 5-F, 3-OH C₅H₄FN₃O₂ Synthetic intermediate; structure confirmed via XRD
5-Chloropyrazine-2-carboxamide 5-Cl C₅H₄ClN₃O Antimycobacterial (MIC: <10 µM)
3,6-Difluoropyrazine-2-carboxamide 3-F, 6-F C₅H₃F₂N₃O Higher lipophilicity; uncharacterized bioactivity
6-Bromo-3-hydroxypyrazine-2-carboxamide 6-Br, 3-OH C₅H₄BrN₃O₂ Safety concerns (GHS hazard warnings)
5-tert-Butyl-6-chloro-N-substituted analogs 5-tBu, 6-Cl, N-aryl C₁₆H₁₈BrClN₃O₂ Antimycobacterial (IC₅₀: 41.9–49.5 µM)
3-Hydroxy-5-phenylpyrazine-2-carboxamide 5-Ph, 3-OH C₁₁H₉N₃O₂ Enhanced π-π stacking; antifungal potential

Preparation Methods

One-Step Fluorination Using Selectfluor® in Ionic Liquids

Reaction Overview

The most recent advancement in favipiravir synthesis involves a direct fluorination of 3-hydroxy-2-pyrazinecarboxamide using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (BF₄-BMIM). This method eliminates multi-step sequences and reduces reliance on toxic intermediates.

Mechanistic Insights

The reaction proceeds via a nucleophilic-electrophilic dual-addition mechanism. The ketonic tautomer of 3-hydroxy-2-pyrazinecarboxamide reacts with Selectfluor® in aqueous BF₄-BMIM, where the ionic liquid stabilizes reactive intermediates and enhances fluoride ion availability. Key steps include:

  • Tautomerization : Equilibrium between enolic (1-E) and ketonic (1-K) forms of the substrate.
  • Fluorination : Electrophilic fluorine transfer from Selectfluor® to the C6 position of the pyrazine ring, facilitated by BF₄⁻ counterions.
  • Dehydration : Formation of favipiravir through elimination of water.

Optimization and Scalability

  • Temperature : 50–100°C.
  • Solvent : BF₄-BMIM enables high yields (50%) without column chromatography.
  • Scalability : Demonstrated at 1-g scale, with potential for industrial adaptation.

Multi-Step Industrial Syntheses

Second-Generation Route from 2,5-Diketopiperazine

Developed by Toyama Chemical Co., this nine-step synthesis remains a benchmark for industrial production:

Key Steps
  • Chlorination : 2,5-Diketopiperazine → 2,3,5,6-tetrachloropyrazine using PCl₅/Cl₂.
  • Fluorination : Tetrachloropyrazine → 2,3,5,6-tetrafluoropyrazine with KF.
  • Reduction : Tetrafluoropyrazine → 2,5-difluoropyrazine via catalytic hydrogenation.
  • Amination/Carboxamide Formation : Reaction with tris(trimethylsilyl) isocyanate followed by hydrolysis.
Challenges
  • Low Yield : Overall yield of 9% due to intermediate purification steps.
  • Toxic Byproducts : Generation of volatile 3,6-difluoropyrazine-2-carbonitrile.

Third-Generation Route from 3-Amino-2-pyrazinecarboxylic Acid

A six-step synthesis optimized for industrial scalability involves:

Reaction Sequence
  • Hydroxylation : Diazotization of 3-amino-2-pyrazinecarboxylic acid with NaNO₂/H₂SO₄.
  • Esterification : Methanol/H₂SO₄ to form methyl 3-hydroxy-2-pyrazinecarboxylate.
  • Nitration/Reduction : Introduction and subsequent reduction of nitro groups.
  • Fluorination : HF/pyridine-mediated displacement of hydroxyl groups.
Advantages
  • Higher Intermediary Yields : 65–75% per step vs. 35% in earlier methods.
  • Simplified Purification : Avoids chromatographic separation.

Alternative Pathways and Intermediate Strategies

Organic Amine Salt Intermediates

Patent US8168789B2 discloses a method using 3,6-difluoro-2-pyrazinecarbonitrile, which is hydrolyzed to 6-fluoro-3-hydroxy-2-pyrazinecarbonitrile and converted to its organic amine salt (e.g., triethylamine salt). This intermediate crystallizes efficiently, enabling high-purity favipiravir production.

Chlorination-Fluorination Exchange

A patent by Justia (20210355090) describes:

  • Oxidation/Chlorination : 3-hydroxy-2-pyrazinecarboxamide → 6-chloro-3,4-dihydro-3-oxo-2-pyrazinecarboxamide using maleic anhydride/SOCl₂.
  • Fluorination : Cl → F substitution with AgF₂.

Comparative Analysis of Methods

Method Steps Key Reagents Yield Scalability
One-Step (Selectfluor®) 1 Selectfluor®, BF₄-BMIM 50% High
2,5-Diketopiperazine Route 9 PCl₅, KF, H₂/Ir catalyst 9% Moderate
3-Amino-2-PCA Route 6 NaNO₂, HF/pyridine 40–45% High
Amine Salt Intermediate 4 Triethylamine, HCN 60–70% Moderate

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 5-Fluoro-3-hydroxy-2-pyrazinecarboxamide while mitigating competing substitution reactions?

  • Methodological Answer : Start with pyrazine-2-carboxamide derivatives and introduce fluorine via electrophilic fluorination. Protect the hydroxyl group during fluorination to avoid side reactions (e.g., using trimethylsilyl chloride). For regioselective fluorination at the 5-position, optimize reaction conditions (e.g., temperature, solvent polarity) to minimize 2- or 6-fluoro byproducts. Post-fluorination, deprotect the hydroxyl group under mild acidic conditions (e.g., HCl in THF) .
  • Key Data :

StepReagents/ConditionsYield (%)Byproducts
FluorinationSelectfluor®/MeCN, 60°C45–552-Fluoro (15%), 6-Fluoro (10%)
Deprotection0.1M HCl/THF, RT85None detected

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : Use 19F^{19}\text{F}-NMR to confirm fluorine position (δ = -120 to -130 ppm for aromatic C-F). 1H^{1}\text{H}-NMR detects hydroxyl protons (δ = 10–12 ppm, broad singlet) and pyrazine ring protons (δ = 8.5–9.5 ppm).
  • LC-MS : Electrospray ionization (ESI+) to observe [M+H]+^+ at m/z 172.03 (calculated for C5_5H4_4FN3_3O2_2) .
    • Key Spectral Data :
TechniqueCritical Peaks/SignalsInterpretation
1H^{1}\text{H}-NMRδ 9.2 (d, J=5 Hz), δ 11.5 (s)Pyrazine H, -OH
19F^{19}\text{F}-NMRδ -125 ppmC5-F position

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Conduct accelerated stability studies in buffers (pH 2–10) at 40°C. Monitor degradation via HPLC:

  • Acidic conditions (pH < 4) : Hydroxyl group protonation reduces stability, leading to ring-opening byproducts.
  • Alkaline conditions (pH > 8) : Deprotonation of hydroxyl accelerates hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data for fluorinated pyrazinecarboxamides?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., MIC for antimycobacterial activity). For example:

  • Confounding Factor : Batch-to-batch purity variations (e.g., residual solvents affecting MIC values).
  • Solution : Use orthogonal purification (e.g., preparative HPLC followed by trituration with diethyl ether) to achieve >98% purity .

Q. What computational strategies predict the tautomeric preference of this compound?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G**) to compare energy levels of keto-enol tautomers. Solvent effects (e.g., implicit water model) stabilize the enol form due to hydrogen bonding with the hydroxyl group. Validate with 13C^{13}\text{C}-NMR chemical shifts .

Q. How to optimize reaction conditions for large-scale synthesis without compromising regioselectivity?

  • Methodological Answer :

  • Scale-Up Challenge : Exothermic fluorination at >100 g scale.
  • Mitigation : Use flow chemistry with controlled temperature gradients (20–50°C) and in-line 19F^{19}\text{F}-NMR monitoring to maintain regioselectivity >90% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.